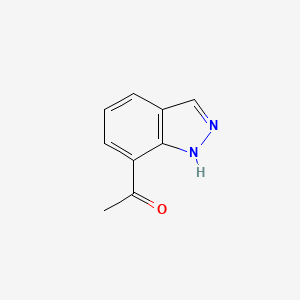

1-(1H-indazol-7-yl)ethanone

Description

Significance of Indazole Heterocycles in Medicinal Chemistry and Chemical Biology

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from the ability of the indazole nucleus to serve as a versatile framework for the development of ligands for a diverse range of biological targets. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net

The significance of the indazole moiety is underscored by its presence in several FDA-approved drugs. pnrjournal.com For instance, Benzydamine is utilized as an anti-inflammatory agent, while Granisetron serves as a 5-HT3 receptor antagonist for managing chemotherapy-induced nausea and vomiting. pnrjournal.com Furthermore, a number of tyrosine kinase inhibitors, such as Axitinib and Pazopanib, incorporate the indazole core and are employed in the treatment of renal cell carcinoma. pnrjournal.comnih.gov The diverse biological activities and clinical relevance of indazole-containing compounds have fueled extensive research into this heterocyclic system. austinpublishinggroup.comcornell.edunih.gov

Rationale for Focused Investigation of 1-(1H-Indazol-7-yl)ethanone as a Chemical Entity

The specific compound, this compound, is characterized by an ethanone (B97240) group attached to the 7-position of the indazole ring. cymitquimica.com This substitution pattern is of particular interest to medicinal chemists. The position and nature of substituents on the indazole scaffold can significantly influence the molecule's physicochemical properties and its interaction with biological targets. austinpublishinggroup.com For example, research on Akt inhibitors has involved the synthesis and evaluation of various C7-substituted indazole analogues. ucsf.edu

Historical Context and Evolution of Research on Indazole Scaffolds

The study of indazoles dates back to the work of Emil Fischer, who first defined the structure as a pyrazole ring fused to a benzene ring. pnrjournal.com Early research focused on the fundamental synthesis and reactivity of the indazole core. thieme-connect.de Over the decades, and particularly in recent years, the focus has shifted dramatically towards the biological applications of indazole derivatives. pnrjournal.comaustinpublishinggroup.com

The evolution of synthetic methodologies has been a key driver in this field. Initial synthetic routes have been supplemented by more advanced and efficient methods, including palladium-catalyzed cross-coupling reactions, which have enabled the synthesis of a wide array of substituted indazoles. mdpi.com The development of these new synthetic strategies has allowed for the creation of diverse libraries of indazole-based compounds for biological screening, leading to the discovery of numerous potent and selective therapeutic agents. nih.gov The first indazole-containing drug, Benzydamine, was marketed in 1966, and since then, a continuous stream of indazole-based compounds have entered clinical trials. researchgate.net

Overview of Research Methodologies and Thematic Areas Applied to this compound

The investigation of this compound and related indazole derivatives employs a multidisciplinary approach, integrating various research methodologies.

Synthesis and Characterization: The synthesis of this compound and its analogues is a primary area of research. ucsf.edu This involves the development and optimization of synthetic routes to produce the target compound and its derivatives. researchgate.net Following synthesis, a range of analytical techniques are employed for structural elucidation and purity assessment. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are used to determine the precise structure and connectivity of the atoms within the molecule. nih.govjmchemsci.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. jmchemsci.com

X-ray Crystallography: This method provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, as has been done for related nitro-substituted indazolyl ethanones. researchgate.net

Computational Studies: Computational methods are increasingly utilized in the study of indazole scaffolds. biotech-asia.org Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to evaluate the potential of designed indazole derivatives as inhibitors of specific biological targets, such as tyrosine kinases. biotech-asia.org Free energy landscape analysis can provide insights into the conformational stability and binding affinities of these compounds. d-nb.info

Biological Evaluation: A significant thematic area is the investigation of the biological activities of indazole derivatives. This involves in vitro and in vivo studies to assess their efficacy against various diseases, including cancer and infectious diseases. nih.govnih.gov For example, structure-activity relationship (SAR) studies are conducted to understand how modifications to the indazole scaffold influence its biological activity. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLVDERQIQFTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657112 | |

| Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-22-4 | |

| Record name | 1-(1H-Indazol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 1h Indazol 7 Yl Ethanone

Strategies for the Construction of the 1-(1H-Indazol-7-yl)ethanone Core

The construction of the this compound core can be approached through several synthetic routes, each with its own advantages and challenges. These methods range from direct modification of the indazole ring to more complex multi-step sequences.

Direct Acetylation of 1H-Indazole Derivatives

Direct acetylation of an unsubstituted 1H-indazole typically results in a mixture of N1 and N2-acetylated products. thieme-connect.de The direct acylation of the indazole ring at the C7 position is not a commonly reported high-yielding method for the primary synthesis of this compound. Friedel-Crafts acylation on the indazole ring system can be complex due to the presence of the two nitrogen atoms, which can coordinate with the Lewis acid catalyst, and the potential for substitution at multiple positions on the benzene (B151609) ring.

However, once the indazole scaffold is in place, acetylation at the nitrogen positions is a well-documented transformation. The direct acetylation of 1H-indazole with acetic anhydride (B1165640) can lead to a mixture of 1-acetyl-1H-indazole and 2-acetyl-2H-indazole. thieme-connect.de Historically, there has been confusion in the structural assignment of these isomers, with the more stable isomer being correctly identified as 1-acetyl-1H-indazole. thieme-connect.de

Table 1: Direct Acetylation of 1H-Indazole

| Reactant | Reagent | Product(s) | Key Observation | Reference |

| 1H-Indazole | Acetic Anhydride | 1-acetyl-1H-indazole and 2-acetyl-2H-indazole | Formation of a mixture of N1 and N2 isomers. | thieme-connect.de |

Multi-step Synthetic Routes to 7-Substituted Indazoles

Due to the challenges of direct C7-functionalization, multi-step synthetic sequences are often employed to prepare 7-substituted indazoles, which can then be converted to the target ketone. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. mdpi.com

One established route to 1H-indazoles involves the diazotization of o-alkylanilines followed by cyclization. primescholars.com For the synthesis of 7-substituted indazoles, a starting material like 2-methyl-3-nitroaniline (B147196) could theoretically be used. Following diazotization and cyclization to form 7-nitro-1H-indazole, a subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, and then reaction with a methyl Grignard reagent would yield the desired 7-acetyl group.

Another approach involves the synthesis of novel indazole scaffolds like 7-iodo-1H-indazole, which serve as versatile building blocks for introducing various functional groups at the C7-position via palladium-catalyzed cross-coupling reactions. researchgate.net For instance, 7-iodo-1H-indazole can be subjected to a Sonogashira coupling with a protected acetylene, followed by hydration to yield the acetyl group.

A synthesis of 7-fluoro-1H-indazole has been reported starting from 2-fluoro-6-methylphenylacetamide, which is treated with isoamyl nitrite (B80452) to form 7-fluoro-1-acetyl-1H-indazole. guidechem.com Subsequent removal of the acetyl group yields 7-fluoro-1H-indazole. guidechem.com This intermediate could potentially be converted to this compound through a nucleophilic aromatic substitution reaction.

Regioselective Synthesis Approaches (N1 vs. N2 Isomerism)

A significant challenge in the synthesis and derivatization of indazoles is controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole (B372694) ring. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. mdpi.comjmchemsci.com

Alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, with the ratio being sensitive to steric effects of substituents at the C3 and C7 positions. thieme-connect.de For instance, alkylation of unsubstituted indazole gives a roughly 1:1 ratio of N1 to N2 products, while 7-nitro-1H-indazole favors N2 alkylation. thieme-connect.de

Regioselective N-acylation has been observed to favor the N1 substituted isomer, which is believed to occur via isomerization of the initially formed N2-acylindazole to the more stable N1 regioisomer. beilstein-journals.org This thermodynamic preference for the N1-substituted product has been exploited in regioselective synthesis protocols. beilstein-journals.org

Catalyst-Mediated Synthetic Pathways

Catalyst-mediated reactions have become indispensable in the synthesis of indazoles and their derivatives, often providing milder conditions and improved regioselectivity.

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Copper(I) oxide has also been used as a ligand-free catalyst for the N-1 arylation of 1H-indazole. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of pre-formed indazole rings. For example, direct C3 arylation of 1H-indazoles can be achieved using a palladium catalyst. mdpi.com Similarly, iridium-catalyzed C–H borylation of N-protected indazoles occurs selectively at the C3 position, and the resulting boronate esters can be used in subsequent cross-coupling reactions. acs.org

Table 2: Catalyst-Mediated Reactions in Indazole Synthesis

| Reaction Type | Catalyst | Substrate | Product | Key Feature | Reference |

| Intramolecular N-arylation | Copper | o-chlorinated arylhydrazones | N-aryl-1H-indazoles | Synthesis of N-substituted indazoles. | beilstein-journals.org |

| N-1 Arylation | Copper(I) oxide | 1H-Indazole | N-1 arylated indazoles | Ligand-free conditions. | researchgate.net |

| Direct C3 Arylation | Palladium | 1H-Indazole | C3-arylated indazoles | C-H activation. | mdpi.com |

| C-H Borylation | Iridium | N-protected indazole | C3-borylated indazoles | Selective functionalization at C3. | acs.org |

Derivatization and Analog Synthesis of this compound

Once the this compound core is obtained, it can be further modified to generate a library of analogs for various applications.

Modifications at the Indazole Nitrogen (N1) Position

The N1 position of the indazole ring is a common site for derivatization. Alkylation, arylation, and acylation are typical modifications.

N-alkylation of indazoles often requires careful control of reaction conditions to achieve regioselectivity. The use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for N1-selective alkylation of indazoles with alkyl bromides. beilstein-journals.org However, the presence of certain substituents, such as a nitro or ester group at the C7 position, can direct the alkylation to the N2 position. beilstein-journals.org

N-arylation of the indazole ring can be achieved using copper-catalyzed Chan-Evans-Lam (CEL) coupling with arylboronic acids. nih.gov Palladium-catalyzed methods are also employed for N-arylation. researchgate.net

Table 3: Derivatization at the N1 Position of Indazole

| Reaction Type | Reagent/Catalyst | Substrate | Product | Key Observation | Reference |

| N-Alkylation | NaH/THF, Alkyl bromide | C3-substituted indazoles | N1-alkylated indazoles | High N1 regioselectivity for many substituents. | beilstein-journals.org |

| N-Alkylation | Cs2CO3/DMF | Indazole | Mixture of N1 and N2 isomers | Partial preference for N1 isomer. | beilstein-journals.org |

| N-Arylation | Cu(OAc)2, Arylboronic acid | 1-Benzyl-1H-indazol-3(2H)-one | N2-aryl-substituted indazol-3(2H)-ones | Copper-promoted direct N-arylation. | nih.gov |

| N-Arylation | CuI, (1R,2R)-cyclohexane-1,2-diamine | 1H-Indazole | N-1 arylated indazoles | Effective procedure for N-1 arylation. | researchgate.net |

Substitutions on the Benzo-Fused Ring System

The benzo-fused ring of the indazole system is amenable to various substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's electronic properties and biological interactions. Electrophilic substitution is a primary method for this functionalization, although the regioselectivity is heavily influenced by the directing effects of the fused pyrazole ring and any existing substituents.

Key substitution reactions on the indazole ring include halogenation and nitration. For instance, direct bromination of 1H-indazole can lead to various brominated products, and the position of substitution can be controlled by the reaction conditions. The synthesis of 7-iodo-1H-indazole has been achieved from 7-amino-1H-indazole via diazotization followed by reaction with potassium iodide. researchgate.net This 7-iodo derivative serves as a versatile building block for further modifications through palladium-catalyzed cross-coupling reactions, enabling the introduction of cyano or ethynyl (B1212043) groups at the C-7 position. researchgate.netresearchgate.net

Nitration of the indazole ring also provides a route to functionalized analogues. For example, 1-(6-nitro-1H-indazol-1-yl)ethanone has been synthesized and characterized, demonstrating that a nitro group can be incorporated onto the benzene ring. iucr.org The presence of such electron-withdrawing groups significantly impacts the reactivity of the indazole system. Studies on the reaction of nitro-1H-indazoles with formaldehyde (B43269) have shown that a nitro group at the 7-position deactivates the molecule, preventing the reaction under conditions where other isomers react readily. acs.orgnih.gov This highlights the strong electronic influence of substituents at the 7-position on the nucleophilicity of the pyrazole nitrogens.

The table below summarizes key building blocks and their utility in creating substituted indazole systems.

| Starting Material | Reagent(s) | Product | Significance | Reference(s) |

| 7-Amino-1H-indazole | 1. HCl, NaNO₂, 0 °C 2. KI | 7-Iodo-1H-indazole | Versatile precursor for cross-coupling reactions at C-7. | researchgate.net |

| 7-Iodo-1H-indazole | Zn(CN)₂, Pd₂(dba)₃, dppf | 7-Cyano-1H-indazole | Introduction of a cyano group at C-7. | researchgate.netresearchgate.net |

| 7-Iodo-1H-indazole | TMS-acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Ethynyl-1H-indazole | Introduction of an ethynyl group at C-7. | researchgate.net |

| 6-Nitro-1H-indazole | Acetic anhydride, Acetic acid | 1-(6-Nitro-1H-indazol-1-yl)ethanone | Example of nitrated acetyl-indazole. | iucr.org |

| 1H-Indazole | Formaldehyde, HCl (aq) | (1H-Indazol-1-yl)methanol | N-functionalization, reactivity influenced by ring substituents. | acs.orgnih.gov |

Structural Elaboration of the Ethanone (B97240) Moiety

The ethanone group at the 7-position of the indazole ring offers a reactive handle for extensive structural modifications. As a typical ketone, its carbonyl group and adjacent α-methyl protons can participate in a wide array of chemical transformations.

The carbonyl group can undergo reduction to form the corresponding secondary alcohol, 1-(1H-indazol-7-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. Conversely, the acetyl group's methyl protons are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in condensation reactions, which are fundamental for building more complex molecular architectures.

One such transformation is the aldol-type condensation, where the enolate of this compound reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. magritek.com A specific example of this reactivity involves the reaction of 1-(1H-indazol-3-yl)ethanone with N,N-dimethylformamide dimethyl acetal, which results in condensation at the methyl group to yield an enaminone. google.com This type of reaction allows for the extension of the side chain and the introduction of new functional groups.

The table below outlines potential transformations of the ethanone group.

| Reaction Type | Reagent(s) | Product Type | Significance | Reference(s) |

| Reduction | NaBH₄ | Secondary alcohol | Conversion of ketone to alcohol. | google.com |

| Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated ketone | C-C bond formation, chain extension. | magritek.com |

| Condensation | N,N-Dimethylformamide dimethyl acetal | Enaminone | Formation of a vinylogous amide for further functionalization. | google.com |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary alcohol | Introduction of alkyl/aryl groups at the carbonyl carbon. | General Ketone Reactivity |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of the 1H-indazole core can be achieved through several strategic pathways, with reductive cyclization of ortho-substituted nitroarenes being a prominent and versatile method.

A plausible and effective mechanism for synthesizing the this compound scaffold begins with a suitably substituted o-nitroacetophenone. The key steps are:

Oxime Formation : The starting material, 2-nitro-3-methylacetophenone (or a related isomer that leads to the 7-acetyl product after cyclization), is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime.

Reductive Cyclization : The o-nitroketoxime then undergoes an intramolecular reductive cyclization. semanticscholar.org This transformation can be promoted by various reducing systems, such as catalytic hydrogenation or the use of metal carbonyls. semanticscholar.org The mechanism involves the reduction of the nitro group to a nitroso intermediate, which is then attacked by the nucleophilic oxime nitrogen. Subsequent cyclization and dehydration lead to the formation of the 1H-indazole ring. This method is advantageous as it often proceeds under neutral conditions, making it compatible with a range of functional groups. semanticscholar.org The Cadogan reductive cyclization, which uses phosphines like tri-n-butylphosphine to deoxygenate the nitro group, is another established method for forming the indazole ring from ortho-imino-nitrobenzene precursors. organic-chemistry.orgnih.govacs.org

N-Acetylation : If the cyclization yields 7-acetyl-1H-indazole directly, no further steps are needed. However, if the synthesis produces an unacetylated indazole precursor, a final N-acetylation step is required. This is a standard nucleophilic acyl substitution where the N1-nitrogen of the indazole ring acts as a nucleophile, attacking an acetylating agent such as acetyl chloride or acetic anhydride. evitachem.com The greater thermodynamic stability of the 1H-indazole tautomer generally favors acetylation at the N1 position.

An alternative classical route is the Jacobson indazole synthesis , which involves the intramolecular cyclization of a diazonium salt derived from a 2-alkylaniline. sci-hub.sethieme-connect.de For the target compound, this would involve the diazotization of an appropriately substituted 2,3-dimethylaniline, followed by cyclization.

These synthetic strategies provide a robust framework for accessing the this compound core, with the reductive cyclization of an o-nitroketoxime offering a particularly direct and mechanistically insightful pathway.

Advanced Spectroscopic and Structural Characterization in 1 1h Indazol 7 Yl Ethanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(1H-indazol-7-yl)ethanone in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a complete picture of the atomic connectivity and electronic environment can be assembled.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, characteristic signals are expected for the N-H proton, the three aromatic protons on the benzene (B151609) portion of the indazole ring, the proton on the pyrazole (B372694) ring, and the methyl protons of the acetyl group.

The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The aromatic protons (H4, H5, and H6) would exhibit a splitting pattern consistent with an ABC spin system, with chemical shifts influenced by the electron-withdrawing acetyl group. The H3 proton on the pyrazole ring is expected to appear as a singlet. The methyl protons of the acetyl group will present as a sharp singlet in the upfield region, typically around 2.5-2.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Exact experimental data is not broadly published; these are predicted values based on analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | > 10.0 | Broad Singlet |

| H3 | ~8.2 | Singlet |

| H4 | ~7.8 - 8.0 | Doublet |

| H5 | ~7.2 - 7.4 | Triplet |

| H6 | ~7.6 - 7.8 | Doublet |

| -COCH₃ | ~2.7 | Singlet |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Nine distinct signals are expected for this compound: seven for the indazole ring system and two for the acetyl group (carbonyl and methyl carbons).

The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (typically >190 ppm). The aromatic and heterocyclic carbons of the indazole ring resonate in the 110-145 ppm range. The specific chemical shifts are influenced by the nitrogen atoms and the acetyl substituent. The methyl carbon of the acetyl group is the most shielded, appearing upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Exact experimental data is not broadly published; these are predicted values based on analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | > 195 |

| C3 | ~135 |

| C3a | ~140 |

| C4 | ~128 |

| C5 | ~122 |

| C6 | ~125 |

| C7 | ~130 |

| C7a | ~142 |

| -COCH₃ | ~25-30 |

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. ¹⁵N NMR spectroscopy is a powerful, direct method for distinguishing between these forms, as the chemical environments of the nitrogen atoms (N1 and N2) are significantly different in each isomer. jmchemsci.com

In the 1H-tautomer, N1 is a pyrrole-type nitrogen (bonded to hydrogen) and N2 is a pyridine-type nitrogen. In the 2H-tautomer, this is reversed. This difference leads to a large variation in their respective ¹⁵N chemical shifts. Studies on related indazole systems have shown that the chemical shift difference between N1 and N2 can be substantial, allowing for unambiguous identification of the predominant tautomer in solution. jmchemsci.comresearchgate.net For N-substituted indazoles, ¹⁵N NMR can definitively confirm the site of substitution. nih.gov

Table 3: Representative ¹⁵N NMR Chemical Shifts for Indazole Tautomers Note: Data is representative of the indazole core to illustrate the principle.

| Tautomer | Nitrogen Atom | Representative Chemical Shift (δ, ppm) |

| 1H-Indazole | N1 (Pyrrole-type) | ~ -160 |

| N2 (Pyridine-type) | ~ -80 | |

| 2H-Indazole | N1 (Pyridine-type) | ~ -70 |

| N2 (Pyrrole-type) | ~ -190 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular weight of 160.17 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 160.

The fragmentation is dictated by the structure, particularly the acetyl group. Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This α-cleavage results in a stable acylium ion ([M-15]⁺) at m/z 145.

Loss of a ketene (B1206846) molecule (CH₂=C=O): A rearrangement process can lead to the loss of neutral ketene, producing a fragment ([M-42]⁺˙) at m/z 118, corresponding to the indazole cation radical.

Loss of the acetyl radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the indazole ring results in an indazolyl cation ([M-43]⁺) at m/z 117.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Description |

| 160 | [C₉H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [C₈H₅N₂O]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 118 | [C₇H₆N₂]⁺˙ | Loss of ketene ([M-C₂H₂O]⁺˙) |

| 117 | [C₇H₅N₂]⁺ | Loss of acetyl radical ([M-COCH₃]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by two strong absorption bands.

N-H Stretch: A moderately broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group of the ketone. For an aromatic ketone of this type, this band is expected around 1670-1690 cm⁻¹. Data from similar substituted indazoles show this peak appearing near 1713 cm⁻¹. rsc.org

Other bands corresponding to C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C and C=N ring stretching (in the 1450-1620 cm⁻¹ region), and C-H bending vibrations would also be present in the fingerprint region.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100 - 3300 |

| C=O (Ketone) | Stretch | 1670 - 1690 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C / C=N (Ring) | Stretch | 1450 - 1620 |

X-ray Crystallography for Solid-State Structure Elucidation

The indazole ring system is inherently planar. nih.gov In the solid state, it is expected that molecules of this compound would engage in intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen or pyrazole nitrogen of a neighboring molecule. This hydrogen bonding would lead to the formation of well-ordered supramolecular structures, such as dimers or chains. researchgate.net The acetyl group's orientation relative to the indazole ring would be determined by a balance of steric effects and crystal packing forces.

Table 6: Expected Crystallographic Parameters and Features for this compound Note: These are generalized features based on known indazole structures, not specific experimental data.

| Parameter | Expected Feature/Value |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric |

| Key Structural Feature | Planar indazole ring system |

| Intermolecular Forces | Strong N-H···O or N-H···N hydrogen bonding |

| Supramolecular Motif | Formation of dimers, chains, or sheets |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While specific single-crystal X-ray diffraction data for this compound is not prevalent in surveyed literature, the structural analysis of closely related compounds, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, provides significant insight into the types of interactions that likely define its crystalline framework. researchgate.net In the crystal structure of this nitro-analogue, the indazole moiety is essentially planar, a feature that facilitates specific intermolecular contacts. researchgate.net

The packing is primarily stabilized by weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions link adjacent molecules to form layers. researchgate.netresearchgate.net For instance, the aromatic C—H donors can interact with the oxygen atom of the acetyl group or the nitrogen atoms of the indazole ring of a neighboring molecule. These layers are further associated through π-stacking interactions between the aromatic indazole rings, creating a robust three-dimensional network. researchgate.net The interplay between directional hydrogen bonds and the more diffuse π-stacking is a common motif in the crystal engineering of planar heterocyclic compounds. mdpi.comnih.gov

Detailed geometric parameters for the hydrogen bonds observed in the crystal structure of the analogue 1-(6-Nitro-1H-indazol-1-yl)ethanone are presented below, illustrating the typical distances and angles for such interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| C4—H4···O1 | 0.95 | 2.37 | 3.213 | 148 |

| C7—H7···N1 | 0.95 | 2.60 | 3.456 | 150 |

D = Donor atom; A = Acceptor atom

Application of Computational Spectroscopy for Spectral Prediction and Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting and validating spectroscopic data. nih.govresearchgate.net This approach allows for the theoretical calculation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can then be compared with experimental data to confirm molecular structures and assign spectral features with high confidence. researchgate.netnih.gov

For molecules like this compound, DFT calculations can be employed to model its ground state geometry and predict its ¹H and ¹³C NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), has proven effective for providing a sound basis for experimental observations in indazole systems. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated.

The accuracy of these predictions is validated by comparing them against experimentally measured spectra. A strong correlation between the calculated and observed chemical shifts confirms the structural assignment. researchgate.net This synergy is particularly valuable for complex molecules where empirical interpretation alone may be ambiguous. Research on various indazole derivatives has demonstrated that this computational approach can reliably predict chemical shifts, aiding in the structural elucidation of new compounds. nih.gov

To illustrate the validation process, the table below presents a comparison of theoretical and experimental ¹H NMR chemical shifts for the related (1H-Indazol-1-yl)methanol system, showcasing the typical level of agreement achieved.

| Proton | Calculated (GIAO/B3LYP) | Experimental (DMSO-d₆) |

|---|---|---|

| H3 | 8.44 | 8.33 |

| H4 | 8.63 | 8.68 |

| H5 | 7.72 | 7.72 |

| H7 | 8.01 | 8.00 |

This predictive power is crucial for distinguishing between isomers and understanding the electronic effects of substituents on the indazole ring, thereby serving as a powerful complement to experimental spectroscopic techniques in the structural characterization of this compound and its analogues.

Computational Chemistry and Theoretical Studies on 1 1h Indazol 7 Yl Ethanone and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of 1-(1H-indazol-7-yl)ethanone.

Electronic Structure and Reactivity Studies

The electronic structure of indazole derivatives has been a subject of computational investigation to understand their reactivity and potential as pharmacophores. DFT studies on various indazole analogs have revealed insights into their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For instance, a DFT computational study on a series of novel 3-carboxamide indazole derivatives revealed that certain substitutions on the indazole ring could significantly influence the HOMO-LUMO energy gap. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. These calculations are vital in predicting the sites of electrophilic and nucleophilic attack and in designing molecules with desired electronic properties.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Indazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative A | -6.5 | -1.2 | 5.3 |

| Indazole Derivative B | -6.8 | -1.5 | 5.3 |

| Indazole Derivative C | -7.0 | -1.0 | 6.0 |

Note: This table is illustrative and based on general findings for indazole derivatives, not specific to this compound due to the absence of direct data.

Tautomeric Preferences and Energy Differences (1H vs. 2H Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have been employed to determine the relative stabilities of these tautomers. Quantum chemical calculations, such as MP2/6-31G**, indicate that the 1H-tautomer of unsubstituted indazole is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar energy differences have been calculated in both the gas phase (14.5 kJ·mol⁻¹) and in aqueous solution (15.9 kJ·mol⁻¹). nih.gov

The greater stability of the 1H-tautomer is a critical factor in its prevalence in biological systems and its use in medicinal chemistry. However, the stability of the 2H form can be influenced by substitution patterns and intermolecular interactions, such as the formation of centrosymmetric dimers through hydrogen bonding, which has been shown to stabilize the 2H tautomer in certain crystalline and solution environments. nih.gov

Elucidation of Reaction Pathways and Transition States

Methods such as the intramolecular Ullmann-type reaction and direct aryl C-H amination are common strategies for constructing the indazole ring. nih.govresearchgate.net Computational studies on these types of reactions can elucidate the transition state structures and activation energies involved, providing a deeper understanding of the reaction kinetics and mechanism. For example, DFT calculations can help in understanding the role of catalysts, such as copper or palladium, in facilitating the cyclization step to form the indazole nucleus.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound and its analogs, from their conformational flexibility to their interactions with biological macromolecules.

Conformational Analysis and Molecular Flexibility

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its ability to interact with specific biological targets. For this compound, the key flexible bond is the one connecting the acetyl group to the indazole ring. Rotation around this bond will determine the orientation of the acetyl group relative to the bicyclic core.

Conformational analysis can be performed using computational methods to identify low-energy conformers. The study of the potential energy surface by systematically rotating the C-C single bond between the indazole ring and the acetyl group would reveal the most stable conformations. These preferred orientations are influenced by steric hindrance and electronic interactions between the acetyl group and the adjacent N-H group of the pyrazole (B372694) ring. While specific studies on this compound are not available, the principles of conformational analysis suggest that planar or near-planar arrangements of the acetyl group with the indazole ring would be energetically favorable due to conjugation.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous studies have reported the use of molecular docking for indazole-containing compounds to explore their potential as therapeutic agents. For example, 1H-indazole analogs have been docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. researchgate.net In another study, novel indazole derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW) to assess their anticancer efficacy. nih.gov These studies typically report binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the indazole ligand and the amino acid residues of the target protein.

Table 2: Illustrative Docking Scores of Indazole Analogs with a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Indazole Analog 1 | COX-2 | -9.11 | TYR385, SER530 |

| Indazole Analog 2 | COX-2 | -8.80 | ARG120, TYR355 |

| Indazole Analog 3 | PDB: 6FEW | -8.5 | LYS692, GLU695 |

| Indazole Analog 4 | PDB: 6FEW | -8.2 | ASP810, CYS809 |

Note: This table presents illustrative data from studies on indazole analogs to demonstrate the application of docking studies and does not represent data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For indazole derivatives, various QSAR modeling techniques have been employed to understand the structural requirements for their biological activities. These models are generally developed using series of analogous compounds where structural modifications are correlated with changes in activity.

Two-dimensional QSAR (2D-QSAR) and three-dimensional QSAR (3D-QSAR) are the primary methodologies applied to indazole analogs. In 2D-QSAR, the structural information is encoded by molecular descriptors calculated from the 2D representation of the molecules. These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. For indazole derivatives, descriptors such as molecular weight, logP, molar refractivity, and electronic parameters have been used to build predictive models.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the three-dimensional arrangement of the molecules. These methods typically involve the alignment of a set of molecules and the calculation of steric and electrostatic fields around them. The resulting field values are then used as independent variables in partial least squares (PLS) regression analysis to build a predictive model. For indazole analogs, 3D-QSAR studies have been instrumental in identifying key structural features that influence their activity, such as the importance of specific substituents at various positions of the indazole ring.

The predictive power of these QSAR models is rigorously validated using statistical methods, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in the model development. Successful QSAR models for indazole derivatives have demonstrated high correlation coefficients (r²) and predictive abilities, guiding the design of new analogs with potentially enhanced activities.

Computational Studies on Drug Metabolism and Pharmacokinetic (DMPK) Properties (excluding specific data)

Computational, or in silico, prediction of Drug Metabolism and Pharmacokinetic (DMPK) properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), plays a crucial role in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.govsci-hub.box For novel compounds like this compound and its analogs, these computational models can provide initial assessments without the need for immediate synthesis and in vitro testing. nih.gov

A variety of computational tools and methodologies are available to predict the ADMET properties of small molecules. These approaches can be broadly categorized as rule-based, ligand-based, and protein-based methods. nih.gov Rule-based systems utilize established knowledge and empirical rules, such as Lipinski's rule of five, to provide a qualitative assessment of drug-likeness.

Ligand-based approaches, which include QSAR models, are commonly used to predict specific DMPK parameters. These models are built using experimental data from a diverse set of compounds to correlate molecular descriptors with properties like aqueous solubility, plasma protein binding, blood-brain barrier penetration, and metabolic stability. For indazole derivatives, computational studies often involve the prediction of such parameters to guide the selection of compounds with a higher probability of success in later developmental stages. researchgate.net

Computational methods are also employed to predict the metabolic fate of compounds. This involves identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and predicting the resulting metabolites. nih.govresearchgate.net Understanding the metabolic pathways of indazole analogs is critical as metabolism can significantly impact their efficacy and safety.

The integration of various in silico ADMET predictions provides a comprehensive pharmacokinetic profile of a compound. This holistic approach aids in prioritizing compounds for synthesis and experimental testing, thereby optimizing the drug discovery process. While these computational predictions are valuable, they are generally used as a screening tool and require experimental validation.

Biological and Pharmacological Research Applications of 1 1h Indazol 7 Yl Ethanone Derivatives

Investigation of Biological Activities

The indazole core, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. nih.gov Researchers have synthesized and evaluated numerous indazole derivatives, demonstrating their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

Indazole derivatives have been investigated for their effectiveness against a range of microbial pathogens, including various bacterial and fungal strains.

Antibacterial Activity: Studies have shown that certain indazole derivatives exhibit significant antibacterial properties. For instance, a series of novel indazole derivatives were designed as potential inhibitors of DNA gyrase B, a crucial bacterial enzyme. researcher.liferesearchgate.net In this study, compounds designated as I₅, I₉, and I₁₃ demonstrated notable inhibition of bacterial growth against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi, with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. researcher.liferesearchgate.net Another study highlighted a synthesized compound, 4b, which showed broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative microorganisms. eurekaselect.com

Antifungal Activity: The antifungal potential of indazole derivatives has also been a subject of research. Two 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) were found to inhibit the in vitro growth of the fungal pathogens Candida albicans and Candida glabrata. rsc.org In a separate investigation, compound 4c, another indazole derivative, showed potential antifungal activity against Candida albicans and R. oryzae. eurekaselect.com

Table 1: Summary of Antimicrobial Activity of Selected Indazole Derivatives

| Compound/Derivative | Activity Type | Tested Organisms | Key Findings | Source |

|---|---|---|---|---|

| I₅, I₉, I₁₃ | Antibacterial | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Exhibited significant growth inhibition with an MIC of 50 µg/mL. | researcher.liferesearchgate.net |

| Compound 4b | Antibacterial | Gram-positive and Gram-negative bacteria | Demonstrated wide-spectrum efficacy. | eurekaselect.com |

| Compounds 18 and 23 (2,3-diphenyl-2H-indazole derivatives) | Antifungal | Candida albicans, Candida glabrata | Showed in vitro growth inhibition. | rsc.org |

| Compound 4c | Antifungal | Candida albicans, R. oryzae | Demonstrated potential antifungal activity. | eurekaselect.com |

Anticancer and Antitumor Activity Studies

The indazole scaffold is present in several FDA-approved small-molecule anticancer drugs, making its derivatives a significant area of oncology research. researcher.lifersc.org These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and cell cycle modulation.

A study on a series of indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov This compound was found to inhibit proliferation, disrupt migration and invasion, and induce apoptosis in the 4T1 breast cancer cell line. rsc.orgnih.gov Another investigation revealed that compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity for normal cells. nih.govbohrium.com Furthermore, curcumin-indazole analogues have been synthesized and evaluated for their cytotoxic activity, with compound 3b showing the highest activity against WiDr colorectal cancer cells (IC₅₀ = 27.20 µM). japsonline.com

Table 2: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 2f | A549 (Lung) | 1.15 μM | rsc.orgnih.gov |

| MCF-7 (Breast) | 0.23 μM | ||

| 4T1 (Breast) | 0.31 μM | ||

| Compound 6o | K562 (Leukemia) | 5.15 µM | nih.govbohrium.com |

| A549 (Lung) | >40 µM | ||

| HEK-293 (Normal) | 33.2 µM | ||

| Compound 3b (Curcumin-indazole analogue) | WiDr (Colorectal) | 27.20 µM | japsonline.com |

| HeLa (Cervical) | >100 µM | ||

| MCF-7 (Breast) | 86.24 µM |

A primary mechanism for the anticancer activity of indazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. rsc.org The indazole core has been utilized for the synthesis of inhibitors targeting both tyrosine kinases and serine/threonine kinases. nih.gov

Numerous indazole derivatives have been developed as inhibitors of key kinases involved in cancer progression, such as:

Fibroblast Growth Factor Receptor (FGFR) nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov

Proviral integration site MuLV (Pim) kinases nih.govresearchgate.net

Bcr-Abl fusion protein nih.govresearchgate.net

For example, a study focusing on the structure-based design of indazole derivatives as FGFR1 kinase inhibitors found that substitutions on the indazole ring were crucial for activity. nih.gov The versatility of the indazole scaffold allows for modifications that can achieve high potency and selectivity against specific kinase targets. nih.govnih.gov

Indazole derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest and subsequent apoptosis.

For example, compound 6o was found to arrest K562 leukemia cells in the G0/G1 phase of the cell cycle. nih.gov After 24 hours of treatment, the population of cells in the G0/G1 phase increased from 29.4% (control) to 41.1% at a 14 μM concentration of compound 6o. nih.gov In another study, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was reported to suppress the proliferation of HCT116 human colorectal cancer cells through G2/M cell cycle arrest. rsc.org Similarly, an indanone-based thiazolyl hydrazone derivative, ITH-6 , was found to arrest HT-29, COLO 205, and KM 12 colon cancer cell lines in the G2/M phase. frontiersin.orgnih.gov

Anti-inflammatory and Analgesic Properties

The indazole nucleus is a key component of several compounds investigated for anti-inflammatory and analgesic effects. nih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a significant role in inflammation and pain signaling.

A computational study evaluated 1H-indazole analogs as potential anti-inflammatory agents by docking them with the COX-2 enzyme. researchgate.net Compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding results. researchgate.net An in vivo and in vitro study demonstrated that indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), possess marked anti-inflammatory activity. nih.gov These compounds significantly inhibited carrageenan-induced hind paw edema in rats and also inhibited COX-2, pro-inflammatory cytokines like TNF-α and IL-1β, and free radicals in a concentration-dependent manner. nih.gov The IC₅₀ value for the inhibition of IL-1β by 6-nitroindazole (100.75 μM) was found to be comparable to the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov

Additionally, a series of 7-azaindazole-chalcone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Compounds 6j and 6i (containing a CF₃ group) and 6d (with a Br group) exhibited excellent anti-inflammatory activity, while compounds 6e , 6d , 6j , and 6i showed significant analgesic effects. researchgate.net

Antiviral Activity (e.g., HIV Protease Inhibition, HIV-1 Capsid Protein Targeting)

Indazole derivatives have emerged as a promising class of antiviral agents, particularly in the development of inhibitors targeting the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on their ability to interfere with the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral lifecycle, including assembly, maturation, and nuclear entry. nih.govnih.gov

The HIV-1 capsid is a highly conserved and attractive drug target. nih.gov Small molecules that bind to the capsid can disrupt its stability and impair its proper assembly or disassembly, thus inhibiting viral replication. nih.govrsc.org A notable example of an indazole derivative in this class is Lenacapavir (GS-6207), the first-in-class HIV-1 capsid inhibitor approved for treating multi-drug-resistant HIV-1 infection. mdpi.com Lenacapavir is a weakly acidic indazole derivative that selectively binds at the interface of capsid protein subunits, interfering with capsid-mediated nuclear import and virus particle production. mdpi.com

Other research has explored different indazole-based scaffolds for HIV-1 capsid inhibition. Phenylalanine derivatives incorporating an indazole moiety have been designed and synthesized, showing significant antiviral activity and affinity for the CA hexamer. nih.gov Additionally, a series of tetrahydroindazole (B12648868) derivatives were synthesized and evaluated for antiviral activity against Coxsackievirus B4, adenovirus type 7, and rotavirus Wa strain, with some compounds showing moderate to promising activity. rjpbcs.com

Research on Other Therapeutic Modalities (e.g., Antihypertensive, Antidiabetic, Antispermatogenic)

Derivatives of the parent indazole structure have been investigated for several therapeutic applications beyond the more commonly studied areas like oncology and inflammation.

Antihypertensive Activity: Indole (B1671886) and indazole analogues have been explored for their potential as antihypertensive agents. arabjchem.orgresearchgate.net The structurally diverse nature of indazole derivatives allows them to bind with high affinity to various receptors involved in blood pressure regulation. researchgate.net Research has highlighted the antihypertensive mechanisms of action of several indole and indazole derivatives. researchgate.net For instance, certain benzimidazole (B57391) and benzindazole derivatives have been synthesized and shown to exhibit antihypertensive activity by acting as antagonists of the angiotensin II (Ang II) receptors. ekb.eg In one study, specific derivatives demonstrated a significant reduction in systolic and diastolic blood pressure in acute renal hypertension models in rodents, with one compound, TG3, showing efficacy comparable to the established drug Telmisartan. ekb.eg

Antidiabetic Activity: The indazole scaffold has also been a basis for the development of potential antidiabetic agents. A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov The biological potential of these derivatives was found to be influenced by the nature, size, and position of substituents on the hybrid scaffold, with several compounds demonstrating significant inhibitory activity. nih.gov Structure-activity relationship (SAR) studies on these hybrids indicated that variations in the substitution pattern play a key role in their biological efficacy. nih.gov

Antispermatogenic Activity: Research into non-hormonal male contraception has led to the investigation of indazole carboxylic acid derivatives. One such analogue, gamendazole (B1674601), has been shown to block spermatogenesis and induce infertility in male rats after a single oral dose. nih.gov Studies suggest that the primary target of gamendazole is the Sertoli cells within the testes. nih.gov While this research was conducted on an indazole carboxylic acid analogue, it highlights the potential for other indazole derivatives to influence male reproductive processes.

Structure-Activity Relationship (SAR) Studies for Biological Function

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs.

The biological activity of indazole derivatives is highly dependent on the position and nature of substituents on the indazole ring. For example, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov The indazole-3-carboxamide derivative 12d actively inhibited calcium influx, while its reverse amide isomer 9c was inactive. nih.gov This highlights the importance of the specific placement of functional groups for biological function.

In another study on carbazole (B46965) sulfonamide derivatives with anticancer properties, the nature of the substituents played a significant role in their potency and selectivity. nih.gov

Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. dovepress.com

For a given series of active compounds, a pharmacophore model can be generated to understand the common features responsible for their biological activity. This model can then be used in virtual screening to identify new compounds with the potential for similar activity. dovepress.com The development of a pharmacophore model for a specific class of 1-(1H-indazol-7-yl)ethanone derivatives would involve identifying a set of active molecules and their biological data to deduce the crucial chemical features for their interaction with a particular target.

Preclinical Pharmacological Research Models

The evaluation of novel therapeutic agents relies on the use of relevant preclinical models to assess their efficacy and mechanism of action.

Derivatives of indazole have been investigated for their potential as antitubercular agents. In one study, novel indazole derivatives were developed as inhibitors of bacterial peptidoglycan synthesis in Mycobacterium tuberculosis. nih.gov The most promising compounds from this series demonstrated inhibitory activity against both replicating and non-replicating bacteria. nih.gov The evaluation of such compounds in in vivo models of tuberculosis, such as mouse models, is a critical step in their preclinical development. nih.govnih.gov These models allow for the assessment of a compound's efficacy in a living organism, providing valuable data on its ability to reduce bacterial load and resolve disease pathology. nih.gov

The "analog-sensitive" kinase inhibitor strategy is a powerful chemical-genetic tool used to study the function of specific kinases. nih.govucsf.edu This approach involves engineering a kinase with a mutated active site that creates a pocket accessible to a bulky, modified inhibitor (the analog) that does not inhibit the wild-type kinase. nih.gov

Research on Akt inhibitors has utilized a 7-substituted indazole scaffold to develop analog-sensitive inhibitors. nih.gov The crystal structure of Akt2 with an indazole-based inhibitor, A-443654, revealed that the C7 position of the indazole ring is in proximity to the "gatekeeper" methionine residue in the ATP-binding pocket. nih.gov By introducing larger substituents at this C7 position, researchers were able to create inhibitors that selectively target the analog-sensitive mutant of Akt without affecting the wild-type enzyme. nih.gov This approach allows for the specific inhibition of a single kinase within a complex biological system, enabling a detailed investigation of its downstream signaling pathways and cellular functions. nih.gov

| Compound Name/Class | Therapeutic Modality/Application | Key Findings |

| Indazole Analogues | Antihypertensive | Can act as Angiotensin II receptor antagonists. |

| TG3 (Benzindazole derivative) | Antihypertensive | Showed efficacy comparable to Telmisartan in rodent models. ekb.eg |

| Indazole-based thiadiazole hybrids | Antidiabetic | Inhibit α-glucosidase; activity is substituent-dependent. nih.gov |

| Gamendazole (Indazole carboxylic acid) | Antispermatogenic | Blocks spermatogenesis by targeting Sertoli cells in rats. nih.gov |

| Indazole-3-carboxamides | CRAC Channel Blockers | Regiochemistry of the amide linker is crucial for activity. nih.gov |

| Indazole Derivatives | Antitubercular | Inhibit peptidoglycan synthesis in M. tuberculosis. nih.gov |

| 7-Substituted Indazole Derivatives | Analog-Sensitive Kinase Inhibitors | Can be designed to selectively inhibit mutant kinases (e.g., Akt). nih.gov |

Advanced Research Perspectives and Future Directions in 1 1h Indazol 7 Yl Ethanone Chemistry

Integration of 1-(1H-Indazol-7-yl)ethanone into Modern Drug Discovery Pipelines

The integration of this compound and its derivatives into modern drug discovery pipelines is primarily driven by the versatile nature of the indazole core as a pharmacophore. This scaffold is a key component in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The 7-substituted indazole motif, in particular, offers a unique vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Key Therapeutic Areas for Indazole Scaffolds:

| Therapeutic Area | Target Class | Example Drug/Candidate |

| Oncology | Kinase Inhibitors | Axitinib, Pazopanib, Entrectinib, Niraparib researchgate.netnih.gov |

| Inflammation | Enzyme Inhibitors | Benzydamine nih.govnih.gov |

| Cardiovascular Diseases | Various | Investigational agents researchgate.net |

Fragment-based drug discovery (FBDD) is a modern approach where small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into lead compounds. The this compound core can serve as a valuable fragment or a starting point for library synthesis in FBDD campaigns targeting various enzymes, particularly kinases. The acetyl group at the 7-position provides a convenient handle for further chemical elaboration, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Rational Design of Next-Generation Indazole Scaffolds

Rational drug design aims to develop new medications based on a deep understanding of the biological target's structure and function. Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in this process. frontiersin.org The this compound scaffold provides a solid foundation for the rational design of next-generation kinase inhibitors and other targeted therapies.

The design of novel indazole-based compounds often involves scaffold hopping, where the core of a known active molecule is replaced with a different, isosteric scaffold to improve properties or explore new chemical space. The indazole nucleus is considered a bioisostere of indole (B1671886), and this principle has been successfully applied in the development of dual MCL-1/BCL-2 inhibitors.

Structure-activity relationship studies on various indazole derivatives have highlighted the importance of substitution patterns on the indazole ring for biological activity. For instance, in the development of pan-Pim kinase inhibitors, systematic optimization of different positions on the indazole ring led to the identification of highly potent compounds. mdpi.com The 7-position of the indazole ring, where the acetyl group resides in this compound, is a critical position for modification to achieve desired biological activity and selectivity.

Emerging Synthetic Methodologies for Indazole Derivatives

The development of efficient and regioselective synthetic methods is crucial for exploring the full potential of the indazole scaffold in drug discovery. While the synthesis of indazoles has been known for over a century, there is a continuous effort to develop milder, more general, and environmentally friendly procedures.

Traditional and Emerging Synthetic Approaches for Indazoles:

| Method | Description | Key Features |

| Fischer Indazole Synthesis | Cyclization of o-hydrazino cinnamic acid. | Historical method. |

| Palladium-catalyzed C-H amination | Intramolecular cyclization of aminohydrazones. | Ligand-free conditions possible. nih.gov |

| Metal-free oxidative C-N bond formation | PIFA-mediated cyclization of arylhydrazones. | Green and reliable approach. nih.gov |

| One-pot, three-component reactions | Copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. | High functional group tolerance. nih.gov |

A significant challenge in indazole synthesis is the control of regioselectivity, particularly for substitutions on the benzene (B151609) ring. The functionalization of the C7-position of the indazole ring has historically been challenging. However, recent advances in palladium-catalyzed cross-coupling reactions have enabled the synthesis of 7-substituted indazoles, opening up new avenues for the derivatization of scaffolds like this compound. researchgate.net The development of regioselective N-alkylation protocols is also critical, as the biological activity of indazole derivatives can be highly dependent on the position of the N-substituent. nih.govresearchgate.net

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Probes, Materials Science)

The unique photophysical properties of certain indazole derivatives suggest their potential application in areas beyond traditional medicinal chemistry, such as in the development of chemical probes and functional materials.

Chemical Probes: A chemical probe is a small molecule that is used to study and manipulate a biological system. High-quality chemical probes are characterized by their high potency, selectivity, and well-understood mechanism of action. The indazole scaffold, due to its ability to be readily functionalized, is an attractive starting point for the development of chemical probes for various biological targets, including kinases and other enzymes. While specific examples of this compound being used as a chemical probe are not yet widely reported, the broader class of indazole derivatives holds significant promise in this area.

Materials Science: Recent research has explored the luminescent properties of indazole derivatives. For instance, 3-keto-indazole derivatives have been shown to exhibit multi-colored phosphorescence. rsc.org Furthermore, coordination polymers based on 1H-indazole-6-carboxylic acid and group 12 metals have demonstrated photoluminescent properties. mdpi.com These findings suggest that appropriately modified this compound derivatives could be explored for their potential use in the development of organic light-emitting diodes (OLEDs) and other luminescent materials. The acetyl group could be chemically modified to tune the electronic and photophysical properties of the molecule.

Challenges and Opportunities in the Comprehensive Research of this compound

Despite the significant potential of the indazole scaffold, there are several challenges and opportunities in the comprehensive research of this compound.

Challenges:

Regioselective Synthesis: Achieving regioselective functionalization, particularly at the C7-position, can be challenging and often requires multi-step synthetic sequences. researchgate.netresearchgate.net

Limited Commercial Availability of Starting Materials: The availability of diverse and specifically substituted starting materials for the synthesis of complex 7-substituted indazoles can be limited.

Understanding Structure-Property Relationships: A deeper understanding of how substitutions on the indazole ring, especially at the 7-position, influence the physicochemical and biological properties of the molecule is needed for more effective rational design.

Opportunities:

Exploration of New Biological Targets: While indazoles are well-established as kinase inhibitors, there is an opportunity to explore their activity against other classes of biological targets.

Development of Novel Synthetic Methodologies: The development of more efficient, atom-economical, and regioselective methods for the synthesis and functionalization of 7-substituted indazoles remains a key area of opportunity. organic-chemistry.org

Expansion into New Application Areas: The preliminary findings on the luminescent properties of indazole derivatives open up exciting opportunities for their exploration in materials science and as chemical probes.

Fragment-Based and Parallel Synthesis: The use of this compound as a versatile building block in fragment-based drug discovery and parallel synthesis campaigns could accelerate the discovery of new lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1H-indazol-7-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where indazole derivatives react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃). Reaction conditions (temperature, solvent, catalyst concentration) are optimized using continuous flow reactors for efficient mixing and heat transfer. Yield and purity are maximized by controlling acylium ion formation and electrophilic substitution .

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Characteristic carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ confirm the ethanone group. Indazole ring vibrations (C-N, C=C) appear between 1450–1600 cm⁻¹ .

- NMR : ¹H NMR shows singlet peaks for the acetyl group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies the ketone carbon (~200 ppm) and indazole carbons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers away from oxidizing agents.

- Follow waste disposal guidelines: segregate organic waste and use professional disposal services .

Advanced Research Questions

Q. How do substituents on the indazole ring influence the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the 5-position deactivate the ring, reducing electrophilic substitution rates. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity. Substituent effects are quantified via Hammett σ constants and validated by kinetic studies using UV-Vis or HPLC .

Q. What computational tools are suitable for modeling the electronic properties of this compound, and how do they inform experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactive sites. These models guide synthetic modifications (e.g., targeting C7 for functionalization) and predict spectroscopic behavior .

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

- Methodological Answer : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned crystals. Validate against experimental data (e.g., X-ray diffraction) and cross-check with spectroscopic results. Discrepancies in bond angles/lengths are resolved via Hirshfeld surface analysis .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses (e.g., coupling reactions)?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the ketone group using silyl ethers to prevent unwanted side reactions.

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for Suzuki-Miyaura couplings, optimizing solvent polarity (toluene/ethanol) and temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Re-crystallize samples using ethanol/water mixtures and analyze via HPLC (>98% purity).

- Thermal Analysis : Compare DSC/TGA profiles under inert atmospheres (N₂) to avoid decomposition. Contradictions often arise from impurities or polymorphic forms .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.